molecular formula C17H17N3O2S B2542057 4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile CAS No. 2198096-02-3

4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile

Cat. No.: B2542057
CAS No.: 2198096-02-3
M. Wt: 327.4
InChI Key: NGVUFIXRAOGUBG-UHFFFAOYSA-N
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Description

4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications

Utility in Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility as an intermediate. For example, research by Mahmoud et al. (2007) explored the utility of nitriles in the synthesis of compounds such as pyrido[2,3-d]pyrimidines, thiazolo[3,2-a]pyridines, and pyrano[2,3-b]benzopyrrole, highlighting its role in creating complex structures with antimicrobial activity (Mahmoud et al., 2007).

Gas-phase Elimination Reactions

The compound has also been investigated in gas-phase elimination reactions, where its derivatives were studied for their reactivities and mechanisms, indicating its potential in synthetic organic chemistry and the study of reaction dynamics (Al-Awadi et al., 2001).

Antitumor Activity and DNA Binding

In the realm of biomedical research, derivatives of this compound have shown potential antitumor activity and DNA binding capabilities. For instance, Bera et al. (2021) synthesized a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrating in-vitro antitumor activity against U937 cancer cells, alongside DNA binding property and molecular docking study, suggesting its potential in therapeutic applications (Bera et al., 2021).

Electrochemical Applications

The compound's derivatives have been utilized in electrochemical applications as well. Lu et al. (2014) explored the electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrode, demonstrating its electrocatalytic activity for benzyl alcohol oxidation. This suggests its use in developing electrochemical sensors or catalysts (Lu et al., 2014).

Molecular Docking and Synthesis of Pyranopyrimidine Derivatives

Research into the synthesis of new thiazole/benzothiazole fused pyranopyrimidine derivatives for antiproliferative activity against various cancer cell lines, as conducted by Nagaraju et al. (2020), indicates the compound's relevance in medicinal chemistry for the development of cancer therapeutics (Nagaraju et al., 2020).

Mechanism of Action

Properties

IUPAC Name

4-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-11-14-3-1-13(2-4-14)5-6-16(21)20-9-7-15(12-20)22-17-19-8-10-23-17/h1-4,8,10,15H,5-7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVUFIXRAOGUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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